4,7-Ethanoisobenzofuran-1,3,5,8(4H)-tetrone, tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Ethanoisobenzofuran-1,3,5,8(4H)-tetrone, tetrahydro- is a complex organic compound that belongs to the class of furan derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Ethanoisobenzofuran-1,3,5,8(4H)-tetrone, tetrahydro- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from simpler organic molecules, cyclization reactions can be employed to form the furan ring structure.
Oxidation and Reduction: These reactions are often used to introduce or modify functional groups within the molecule.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Ethanoisobenzofuran-1,3,5,8(4H)-tetrone, tetrahydro- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in drug discovery and development.
Medicine: Investigated for its therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 4,7-Ethanoisobenzofuran-1,3,5,8(4H)-tetrone, tetrahydro- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan Derivatives: Compounds with similar furan ring structures.
Benzofuran Derivatives: Compounds with fused benzene and furan rings.
Isobenzofuran Derivatives: Compounds with isobenzofuran structures.
Uniqueness
4,7-Ethanoisobenzofuran-1,3,5,8(4H)-tetrone, tetrahydro- is unique due to its specific ring structure and functional groups, which confer distinct chemical and physical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
6537-90-2 |
---|---|
Molekularformel |
C10H8O5 |
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
4-oxatricyclo[5.2.2.02,6]undecane-3,5,8,10-tetrone |
InChI |
InChI=1S/C10H8O5/c11-5-1-3-6(12)2-4(5)8-7(3)9(13)15-10(8)14/h3-4,7-8H,1-2H2 |
InChI-Schlüssel |
DOEBRZGMLPHNHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3C(C(C1=O)CC2=O)C(=O)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.